molecular formula C21H28O2 B12227709 17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12227709
M. Wt: 312.4 g/mol
InChI Key: HEXVPTCKNGGVOE-UHFFFAOYSA-N
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Description

17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone. It is a synthetic compound that mimics the structure and function of naturally occurring hormones in the body. This compound is known for its regulatory functions in various biological processes .

Preparation Methods

The synthesis of 17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the catalytic hydrogenation of 3β-hydroxy-5,16-pregnadien-20-one-3-acetate. This process involves the reduction of the 16-position double bond to yield the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

17-Acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the body, such as the progesterone receptor and the mineralocorticoid receptor. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The pathways involved include the modulation of inflammatory responses and the regulation of electrolyte balance .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h5,12,17-19H,4,6-11H2,1-3H3

InChI Key

HEXVPTCKNGGVOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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